Cas no 81224-15-9 (7-bromo-4-methoxy-1H-indole-2-carboxylic acid)
7-bromo-4-methoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-bromo-4-methoxy-1H-indole-2-carboxylic acid
- AKOS009041185
- 81224-15-9
- 7-bromo-4-methoxy-1H-indole-2-carboxylicAcid
- G54410
- EN300-15101
- MFCD02664455
- SCHEMBL24113173
- DB-428998
- Z119989622
- CS-0234966
-
- Inchi: 1S/C10H8BrNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
- InChI Key: LTXFQVZKWCXSFQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C=C(C(=O)O)NC=21)OC
Computed Properties
- Exact Mass: 268.96876Da
- Monoisotopic Mass: 268.96876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 62.3Ų
7-bromo-4-methoxy-1H-indole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-bromo-4-methoxy-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B432690-10mg |
7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid |
81224-15-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432690-50mg |
7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid |
81224-15-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B432690-100mg |
7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid |
81224-15-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-15101-50mg |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
81224-15-9 | 95.0% | 50mg |
$105.0 | 2023-09-27 | |
| Enamine | EN300-15101-100mg |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
81224-15-9 | 95.0% | 100mg |
$156.0 | 2023-09-27 | |
| Enamine | EN300-15101-250mg |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
81224-15-9 | 95.0% | 250mg |
$222.0 | 2023-09-27 | |
| Enamine | EN300-15101-500mg |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
81224-15-9 | 95.0% | 500mg |
$422.0 | 2023-09-27 | |
| Enamine | EN300-15101-1000mg |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
81224-15-9 | 95.0% | 1000mg |
$541.0 | 2023-09-27 | |
| Enamine | EN300-15101-2500mg |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
81224-15-9 | 95.0% | 2500mg |
$1063.0 | 2023-09-27 | |
| Enamine | EN300-15101-5000mg |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid |
81224-15-9 | 95.0% | 5000mg |
$1572.0 | 2023-09-27 |
7-bromo-4-methoxy-1H-indole-2-carboxylic acid Suppliers
7-bromo-4-methoxy-1H-indole-2-carboxylic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 7-bromo-4-methoxy-1H-indole-2-carboxylic acid
7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid: A Comprehensive Overview of Its Properties and Applications
7-Bromo-4-methoxy-1H-indole-2-carboxylic acid (CAS No. 81224-15-9) is a specialized indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its unique brominated indole structure, serves as a versatile building block for the synthesis of more complex molecules. The presence of both bromo and methoxy functional groups enhances its reactivity, making it a valuable intermediate in drug discovery and material science.
The molecular formula of 7-bromo-4-methoxy-1H-indole-2-carboxylic acid is C10H8BrNO3, with a molecular weight of 270.08 g/mol. Its structural features include a carboxylic acid group at the 2-position, a methoxy group at the 4-position, and a bromo substituent at the 7-position of the indole ring. These functional groups contribute to its distinct chemical behavior, enabling diverse applications in synthetic chemistry. Researchers often explore its potential in designing heterocyclic compounds, which are pivotal in developing new therapeutic agents.
One of the most prominent applications of 7-bromo-4-methoxy-1H-indole-2-carboxylic acid is in the pharmaceutical industry, where it acts as a precursor for drug candidates targeting various diseases. Recent studies highlight its role in the synthesis of kinase inhibitors, which are crucial in cancer treatment. The compound's ability to undergo selective functionalization makes it a preferred choice for medicinal chemists aiming to optimize drug efficacy and reduce side effects. Additionally, its indole core is structurally similar to many biologically active molecules, further enhancing its relevance in drug development.
In the context of current research trends, 7-bromo-4-methoxy-1H-indole-2-carboxylic acid aligns with the growing interest in small molecule therapeutics and targeted drug delivery systems. With the rise of personalized medicine, there is an increasing demand for compounds that can be tailored to specific biological targets. This compound's modular structure allows for precise modifications, making it a valuable asset in the quest for innovative treatments. Furthermore, its potential applications in neurodegenerative disease research have sparked curiosity, given the indole scaffold's prevalence in neuroactive compounds.
From a commercial perspective, the demand for 7-bromo-4-methoxy-1H-indole-2-carboxylic acid is steadily increasing, driven by its utility in both academic and industrial settings. Suppliers often highlight its high purity and stability, which are critical for reproducible synthetic outcomes. The compound is typically available as a crystalline solid, with storage recommendations emphasizing protection from light and moisture to maintain its integrity. As the pharmaceutical industry continues to expand, the market for such specialized intermediates is expected to grow, reflecting their indispensable role in modern chemistry.
Environmental and safety considerations are also paramount when working with 7-bromo-4-methoxy-1H-indole-2-carboxylic acid. While it is not classified as a hazardous material, standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) and proper ventilation. Researchers are encouraged to consult safety data sheets (SDS) for detailed handling instructions, ensuring compliance with regulatory standards. Its biodegradability and ecological impact are areas of ongoing investigation, particularly as sustainability becomes a focal point in chemical manufacturing.
In summary, 7-bromo-4-methoxy-1H-indole-2-carboxylic acid (CAS No. 81224-15-9) is a multifaceted compound with broad applications in drug discovery, material science, and beyond. Its unique structural attributes and reactivity profile make it a cornerstone in synthetic chemistry, while its alignment with contemporary research trends underscores its enduring relevance. As scientific advancements continue to unfold, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry and pharmaceutical innovation.
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